
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells. Additionally, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have antagonistic effects on the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, its inhibitory effects on the proteasome and dopamine D2 receptor make it a promising candidate for drug discovery. However, there are limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A. One potential avenue is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A and its potential therapeutic applications. Other future directions include the development of analogs of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A with improved pharmacological properties and the evaluation of its potential as a diagnostic tool for cancer and neurological disorders.
Conclusion:
In conclusion, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is a novel chemical compound with potential applications in the field of drug discovery. Its inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4,4-difluoropiperidine with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with 3-bromopyridine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to yield (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A.
Scientific Research Applications
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been studied extensively for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes and receptors, including the proteasome and the dopamine D2 receptor. These inhibitory effects have potential therapeutic applications in the treatment of cancer and neurological disorders, respectively.
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-15(17)4-7-19(8-5-15)14(20)12-2-1-6-18-13(12)22-11-3-9-21-10-11/h1-2,6,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTMHZQKFLYOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)
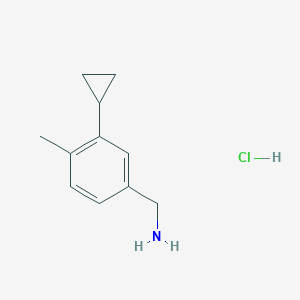
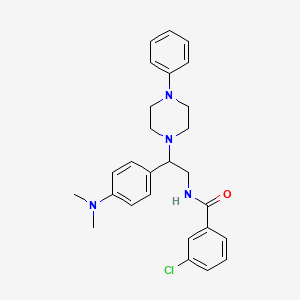

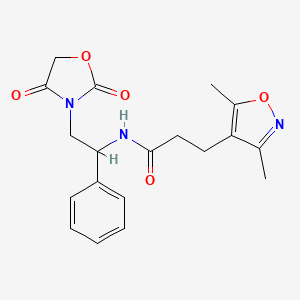
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)
![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)
![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)
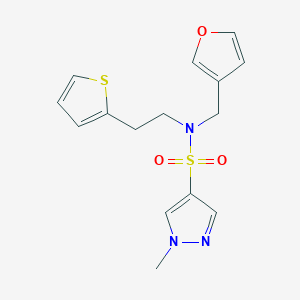
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
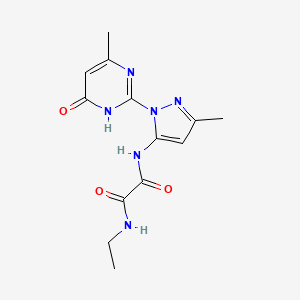
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
